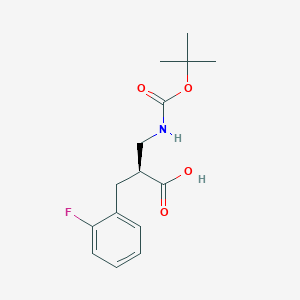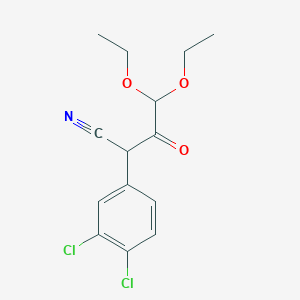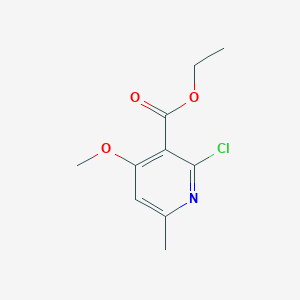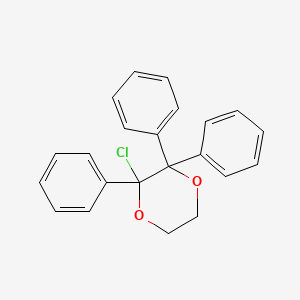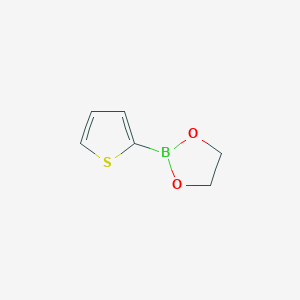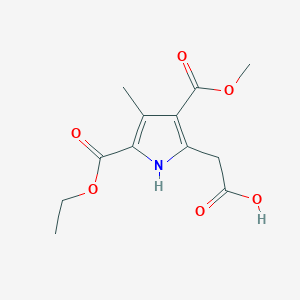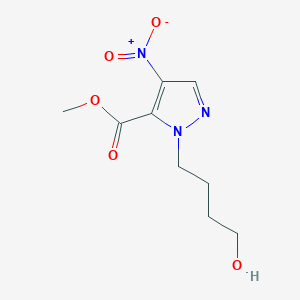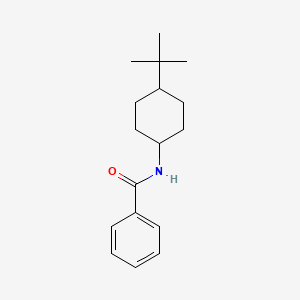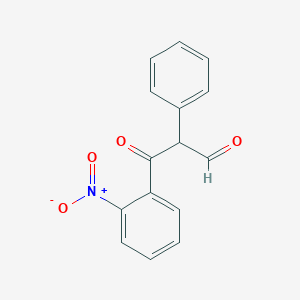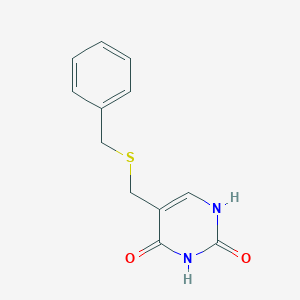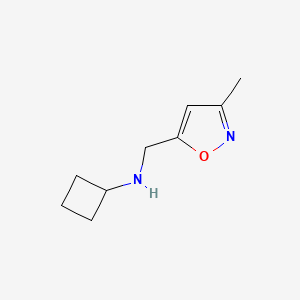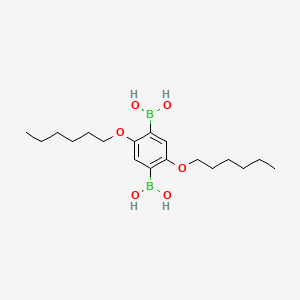
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is an organoboron compound that features two boronic acid groups attached to a phenylene ring substituted with hexyloxy groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes.
Wirkmechanismus
The mechanism by which (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which play a crucial role in the compound’s reactivity and functionality. The pathways involved include the formation of boronate complexes and the participation in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2,5-diboronic acid bis(pinacol) ester
- 2,2′-Bithiophene-5,5′-diboronic acid bis(pinacol) ester
- Bis(hexylene glycolato)diboron
Uniqueness
(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is unique due to its hexyloxy substituents, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
Eigenschaften
Molekularformel |
C18H32B2O6 |
|---|---|
Molekulargewicht |
366.1 g/mol |
IUPAC-Name |
(4-borono-2,5-dihexoxyphenyl)boronic acid |
InChI |
InChI=1S/C18H32B2O6/c1-3-5-7-9-11-25-17-13-16(20(23)24)18(14-15(17)19(21)22)26-12-10-8-6-4-2/h13-14,21-24H,3-12H2,1-2H3 |
InChI-Schlüssel |
QKMOXCJPFCTBJF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1OCCCCCC)B(O)O)OCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


